Methyl 3-(benzyloxy)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and a methyl ester group attached to the carboxylate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting benzyloxycyclobutanecarboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(benzyloxy)cyclobutanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with enzymes or receptors are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(phenylmethoxy)cyclobutanecarboxylate
- 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester
- Methyl 3-phenylmethoxycyclobutane-1-carboxylate
Uniqueness
Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the benzyloxy and methyl ester groups allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-phenylmethoxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSCRJLYEZUUMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965355, DTXSID101218003 |
Source
|
Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-93-7, 84182-50-3 |
Source
|
Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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